

# 4-Isopropoxyphenol chemical properties and structure

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## Compound of Interest

Compound Name: 4-Isopropoxyphenol

Cat. No.: B1293736

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## Molecular Structure and Physicochemical Properties

**4-Isopropoxyphenol**, also known as hydroquinone monoisopropyl ether or 4-(1-methylethoxy)phenol, is an aromatic organic compound. Its structure consists of a benzene ring disubstituted with a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH<sub>3</sub>)<sub>2</sub>) at positions 1 and 4, respectively. The presence of the ether linkage and the phenolic proton imparts a moderate polarity and allows for hydrogen bonding, which dictates its solubility and physical state.

The isopropoxy group is a key structural feature, offering a stable, moderately bulky alkyl ether that influences the molecule's lipophilicity and electronic properties. Compared to its linear isomer, 4-propoxyphenol, the branched nature of the isopropyl group can impart different steric and conformational properties to derivative compounds.

Below is a diagram illustrating the chemical structure of **4-Isopropoxyphenol**.

Caption: 2D Structure of **4-Isopropoxyphenol** (CAS: 7495-77-4).

## Physicochemical Data Summary

Quantitative data for **4-Isopropoxyphenol** has been consolidated from various chemical databases and computational models. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
IUPAC Name	4-(propan-2-yloxy)phenol	PubChem[1]
CAS Number	7495-77-4	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	152.19 g/mol	PubChem[1]
Boiling Point	117 °C at 4 Torr	CAS Common Chemistry
XLogP3 (Lipophilicity)	2.6	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bonds	2	PubChem[1]

## Spectroscopic and Structural Characterization

Accurate structural confirmation of **4-Isopropoxyphenol** is achieved through a combination of spectroscopic techniques. While a comprehensive, published dataset is not available in public spectral databases like SDBS, the expected spectral characteristics can be reliably predicted based on its functional groups.[2][3][4][5][6]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons will appear as two doublets in the range of  $\delta$  6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isopropyl group will be a septet around  $\delta$  4.4-4.6 ppm, coupled to the six methyl protons. The two methyl groups will appear as a doublet at approximately  $\delta$  1.3 ppm. The phenolic proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.
- <sup>13</sup>C NMR:** The carbon spectrum will show six signals for the aromatic carbons, with the two oxygen-substituted carbons (C1 and C4) being the most downfield ( $\delta$  150-155 ppm). The

methine carbon of the isopropyl group is expected around  $\delta$  70 ppm, and the equivalent methyl carbons will appear upfield around  $\delta$  22 ppm.

## Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak  $[M]^+\bullet$  at  $m/z = 152$ . The primary fragmentation pathway for related aromatic ethers involves the loss of an alkene via a McLafferty-type rearrangement or direct cleavage, leading to a stable phenol radical cation. For **4-isopropoxyphenol**, the loss of propene ( $C_3H_6$ , 42 Da) would result in a base peak at  $m/z = 110$ , corresponding to the hydroquinone radical cation. Further fragmentation of the aromatic ring is also possible.<sup>[1][7]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

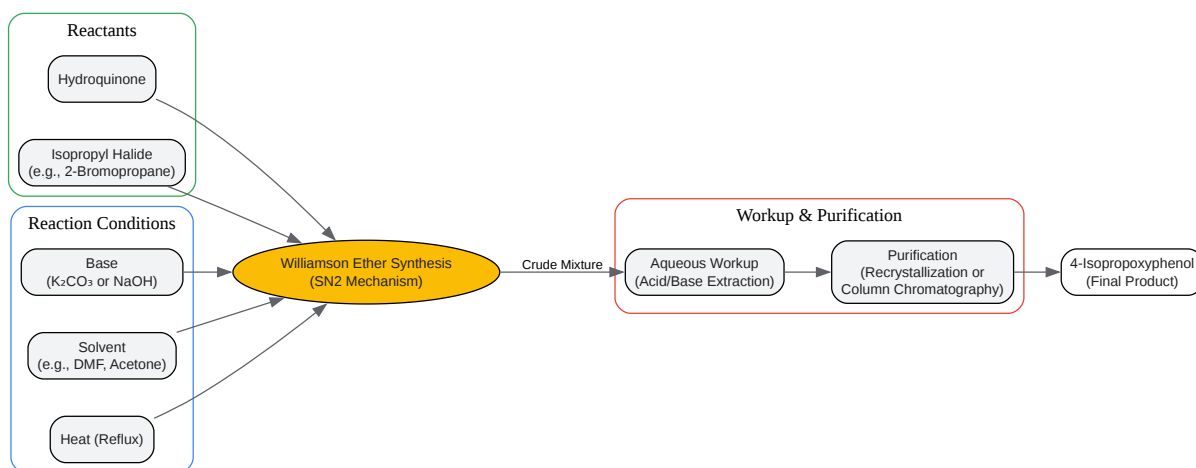
Wavenumber ( $cm^{-1}$ )	Vibration Type	Functional Group
3200–3600 (broad)	O–H stretch	Phenolic hydroxyl
3030–3100	C–H stretch	Aromatic C-H
2850–2980	C–H stretch	Aliphatic (isopropyl) C-H
~1510, ~1600	C=C stretch	Aromatic ring
1210–1260	C–O stretch (asymmetric)	Aryl-alkyl ether
~1040	C–O stretch (symmetric)	Aryl-alkyl ether
~1175	C–O stretch	Phenolic C-O
~830	C–H bend (out-of-plane)	1,4-disubstituted aromatic

## Synthesis and Manufacturing

The most direct and widely used method for preparing **4-isopropoxyphenol** is the Williamson ether synthesis. This reaction involves the selective mono-O-alkylation of hydroquinone. The causality behind this choice is the reaction's reliability, high potential yield, and the ready

availability of starting materials. It proceeds via an  $S_N2$  mechanism where the phenoxide ion, generated by deprotonating hydroquinone, acts as a nucleophile attacking an isopropyl halide.

A critical aspect of this synthesis is controlling the stoichiometry to favor mono-alkylation over the formation of the di-alkylated byproduct, 1,4-diisopropoxybenzene. Using hydroquinone in molar excess relative to the isopropyl halide is a key strategy to achieve this selectivity.



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Caption: Workflow for the synthesis of **4-Isopropoxyphenol**.

## Representative Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for phenolic compounds.[8][9][10]

- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (22.0 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).
- **Solvent Addition:** Add 200 mL of anhydrous N,N-dimethylformamide (DMF) or acetone to the flask. The choice of a polar aprotic solvent like DMF facilitates the S<sub>N</sub>2 reaction.
- **Addition of Alkylating Agent:** While stirring the suspension, add 2-bromopropane (12.3 g, 0.1 mol) dropwise to the mixture at room temperature. **Causality:** Using a 2:1 molar ratio of hydroquinone to 2-bromopropane statistically favors the formation of the mono-alkylated product.
- **Reaction:** Heat the reaction mixture to reflux (approx. 80-90 °C for acetone) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
- **Workup - Cooling and Filtration:** After completion, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of the reaction solvent.
- **Workup - Solvent Removal & Extraction:** Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. **Self-Validation:** The basic wash ensures the removal of the acidic starting material, which is a key purification step.
- **Workup - Neutralization and Drying:** Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **4-isopropoxyphenol** can be purified by recrystallization from a hexanes/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product as a solid.

# Chemical Reactivity and Applications in Drug Development

The utility of **4-isopropoxyphenol** as a synthetic intermediate stems from its bifunctional nature.

- **Phenolic Hydroxyl Group:** The -OH group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. This allows for further O-alkylation or O-acylation reactions. It is a key handle for introducing the molecule into larger structures via ether or ester linkages.
- **Aromatic Ring:** The aromatic ring is electron-rich due to the activating effects of the hydroxyl and isopropoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions typically occur at the positions ortho to the existing activating groups.

## Role as a Pharmaceutical Intermediate

**4-Isopropoxyphenol** is a valuable building block in medicinal chemistry. The 4-alkoxyphenol motif is present in numerous biologically active compounds. For instance, the related intermediate, 4-((2-isopropoxy ethoxy) methyl) phenol, is a key precursor in the industrial synthesis of the beta-blocker Bisoprolol.<sup>[11]</sup> This highlights the strategic importance of the 4-alkoxyphenol core in constructing pharmacologically relevant molecules.

Furthermore, derivatives like 4-((4-isopropoxyphenyl)sulfonyl)phenol serve as crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer agents.<sup>[12]</sup> The **4-isopropoxyphenol** moiety provides a synthetically accessible fragment that can be elaborated to optimize binding affinity and pharmacokinetic properties of a lead compound.

## Biological Activity and Toxicological Profile

Direct and extensive studies on the biological activity of **4-isopropoxyphenol** are limited in publicly available literature. However, the broader class of 4-alkoxyphenols and related alkylphenols has been investigated, providing a basis for predicting potential biological interactions.

- **Potential for Bioactivity:** Structurally similar compounds, such as 4-methoxyphenol, have been studied for their carcinogenic potential, demonstrating that modifications to the phenol ring can lead to significant biological effects.[13] Other long-chain 4-alkoxyphenols have shown activities ranging from antibacterial to endocrine disruption. This suggests that **4-isopropoxyphenol** could serve as a scaffold for developing new bioactive agents, although its own profile requires further investigation.
- **Toxicology:** Based on aggregated GHS data, **4-isopropoxyphenol** is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.

## Conclusion

**4-Isopropoxyphenol** is a synthetically valuable and versatile chemical intermediate. Its straightforward preparation via the Williamson ether synthesis and its bifunctional reactivity make it an important building block for researchers in drug discovery and development. The 4-alkoxyphenol scaffold it provides is a proven component in pharmacologically active molecules, particularly in the domain of kinase inhibitors and cardiovascular drugs. While its intrinsic biological profile is not yet fully elucidated, its utility as a foundational element for more complex and potent therapeutic agents is well-established, ensuring its continued relevance in the field of medicinal chemistry.

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